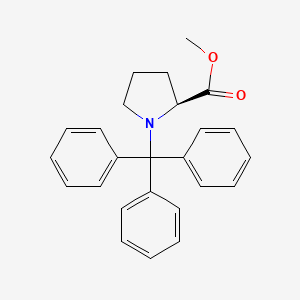
(S)-Methyl 1-tritylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 1-tritylpyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the pyrrolidine ring and a methyl ester group at the carboxylate position. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-tritylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines under acidic conditions.
Introduction of the Trityl Group: The trityl group is introduced by reacting the pyrrolidine derivative with trityl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylate group is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 1-tritylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Trityl chloride, triethylamine, nucleophiles (amines, thiols), room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 1-tritylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (S)-Methyl 1-tritylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The trityl group provides steric hindrance, protecting the pyrrolidine ring from unwanted reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid: A similar compound with a tert-butoxycarbonyl protecting group instead of a trityl group.
tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Another pyrrolidine derivative with a hydroxymethyl group.
Uniqueness
(S)-Methyl 1-tritylpyrrolidine-2-carboxylate is unique due to its trityl protecting group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C25H25NO2 |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
methyl (2S)-1-tritylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H25NO2/c1-28-24(27)23-18-11-19-26(23)25(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17,23H,11,18-19H2,1H3/t23-/m0/s1 |
InChI-Schlüssel |
SMHHEOSHYIDWJX-QHCPKHFHSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC(=O)C1CCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)

![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine](/img/structure/B12911703.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)

![6-butyl-3H-furo[2,3-d]pyrimidin-2-one](/img/structure/B12911721.png)


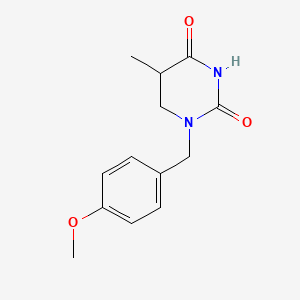
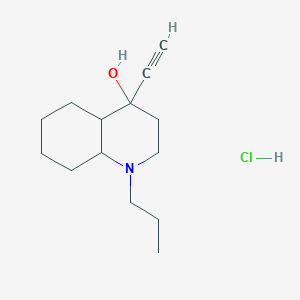
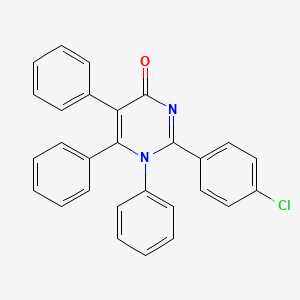

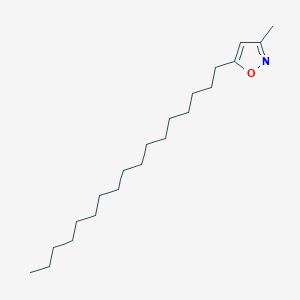
![5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12911746.png)
